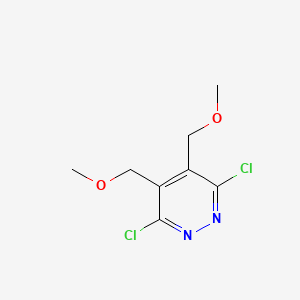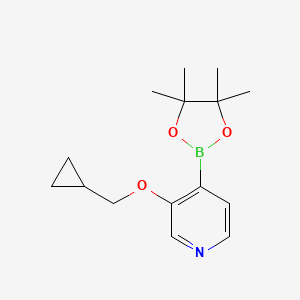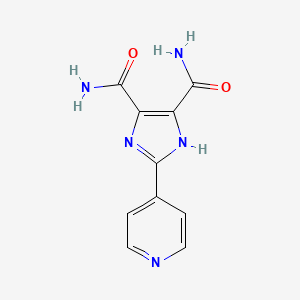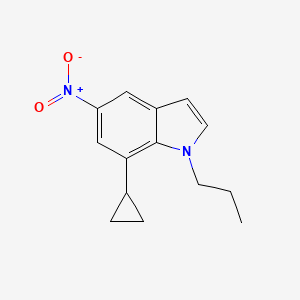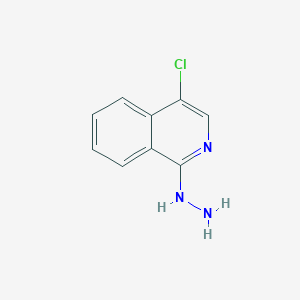
(4-Chloroisoquinolin-1-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloroisoquinolin-1-yl)hydrazine is a chemical compound that belongs to the class of hydrazines and isoquinolines This compound is characterized by the presence of a chloro group at the 4-position of the isoquinoline ring and a hydrazine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloroisoquinolin-1-yl)hydrazine typically involves the reaction of 4-chloroisoquinoline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
4-Chloroisoquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions: (4-Chloroisoquinolin-1-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted isoquinoline derivatives
科学的研究の応用
(4-Chloroisoquinolin-1-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents for the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (4-Chloroisoquinolin-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
類似化合物との比較
- (4-Chloroquinolin-1-yl)hydrazine
- (4-Chloroisoquinolin-3-yl)hydrazine
- (4-Chloroisoquinolin-1-yl)methylhydrazine
Comparison: (4-Chloroisoquinolin-1-yl)hydrazine is unique due to the specific positioning of the chloro and hydrazine groups on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the chloro group at the 4-position enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions.
特性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
(4-chloroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-12-9(13-11)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,13) |
InChIキー |
IVXPUXMWQCGSLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=C2NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
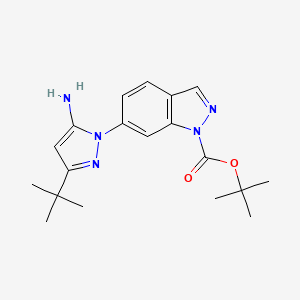

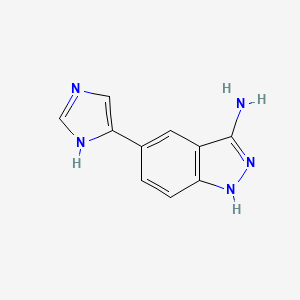
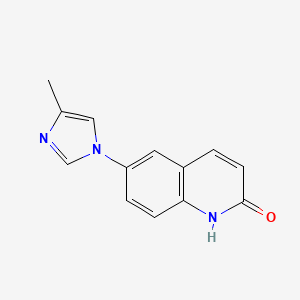
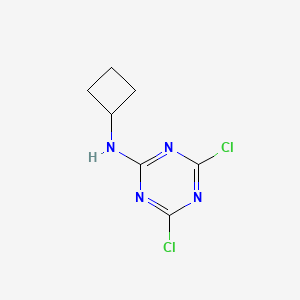
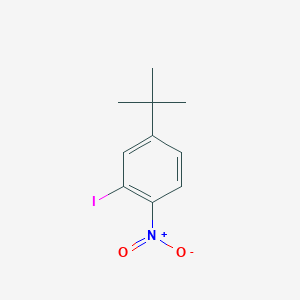
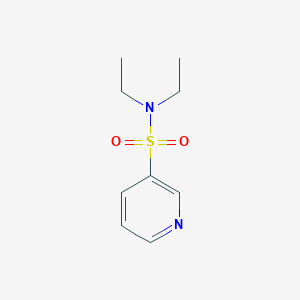
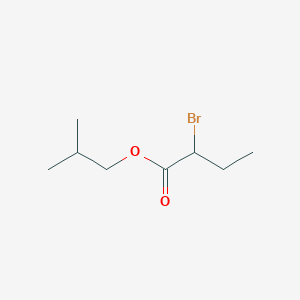
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
